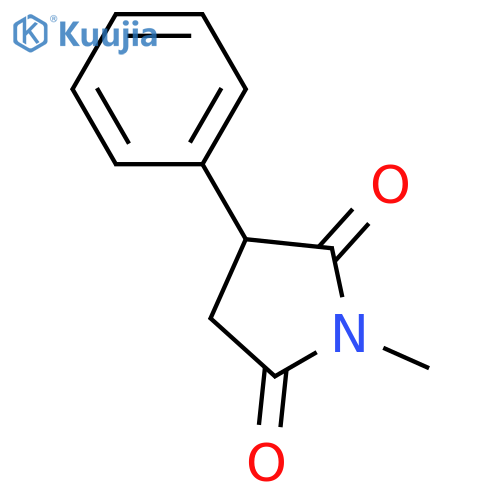

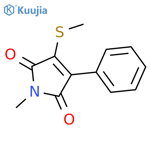

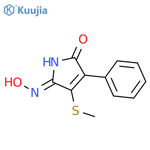

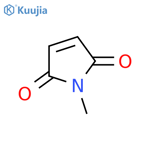

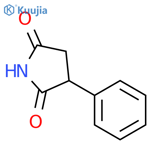

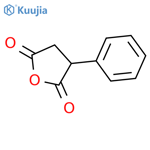

Anticonvulsants. I. N-R-α-R1-α-phenylsuccinimides

,

Journal of the American Chemical Society,

1951,

73,

4895-8